Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate (CAS: 39067-28-2) is a heterocyclic carboxylate ester featuring a central thiazole ring linked to a pyridin-3-yl moiety. This structure serves as a critical intermediate in medicinal chemistry and materials science. Its primary procurement value lies in its role as a precursor for molecules where the specific spatial orientation and hydrogen bonding capacity of the pyridin-3-yl nitrogen are essential for achieving desired biological activity or material properties. It is frequently employed in the synthesis of enzyme inhibitors and receptor modulators, where isomeric purity directly impacts downstream efficacy and selectivity. [REFS-1, REFS-2]
Substituting this compound with near-analogs is a common cause of failure in both synthesis and biological screening. Using the pyridin-4-yl or pyridin-2-yl isomers, for instance, can lead to a significant loss of biological potency, as the precise location of the pyridine nitrogen is often critical for target binding. [1] In one study, switching from a pyridin-3-yl to a pyridin-4-yl analog resulted in a >6-fold decrease in inhibitory activity against the CYP2A6 enzyme. [2] Furthermore, procuring the corresponding carboxylic acid (CAS: 39067-29-3) instead of this ethyl ester necessitates an additional esterification step in synthetic routes that require the ester functionality for subsequent transformations, such as specific amide couplings or Claisen condensations. This introduces process inefficiencies and potential yield losses, making the direct procurement of the title ester a more streamlined choice for many multi-step syntheses.
In a structure-activity relationship study of cytochrome P-450 2A6 (CYP2A6) inhibitors, the choice of pyridine isomer was a critical determinant of potency. A compound featuring the pyridin-3-yl moiety exhibited an IC50 of 0.59 µM, while the corresponding pyridin-4-yl analog was significantly less active, with an IC50 of 3.6 µM. [1] This demonstrates that the 3-pyridyl isomer provides a substantial potency advantage over the 4-pyridyl isomer in this validated biological system.
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 0.59 µM (for pyridin-3-yl containing analog) |
| Comparator Or Baseline | Pyridin-4-yl containing analog: 3.6 µM |
| Quantified Difference | 6.1x higher potency |
| Conditions | Inhibition of coumarin 7-hydroxylase activity by human CYP2A6. |
For researchers developing enzyme inhibitors, this evidence shows that the pyridin-3-yl isomer is not interchangeable with the pyridin-4-yl isomer, making this specific precursor essential for achieving maximum potency.
In the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an important epigenetic target, the positioning of the pyridine nitrogen was shown to impact inhibitory activity. A derivative containing the pyridin-3-yl ring (compound 24) demonstrated a Kᵢ of 3.2 µM. [1] In the same study, the direct isomeric comparator with a pyridin-4-yl ring (compound 23) was less potent, with a Kᵢ of 5.0 µM. [1]
| Evidence Dimension | Enzyme Inhibition Constant (Kᵢ) |
| Target Compound Data | 3.2 µM (for pyridin-3-yl containing analog) |
| Comparator Or Baseline | Pyridin-4-yl containing analog: 5.0 µM |
| Quantified Difference | 1.56x higher potency (lower Kᵢ) |
| Conditions | Inhibition of human recombinant LSD1 enzyme. |
This quantifies the performance loss when substituting the pyridin-3-yl precursor, justifying the procurement of this specific isomer for projects targeting LSD1 or related enzymes.
This compound is supplied as an ethyl ester, which offers a direct advantage over the corresponding carboxylic acid (CAS: 39067-29-3) in many synthetic workflows. For syntheses requiring subsequent reactions at the carboxylate position, such as amide bond formation or transesterification, using the pre-formed ester eliminates the need for a dedicated esterification step. This avoids the reagents, solvents, and purification associated with converting the free acid, thereby streamlining the overall process, reducing waste, and potentially increasing cumulative yield. Published synthetic routes often begin with commercially available esters like ethyl 2-aminothiazole-4-carboxylate to access the corresponding acid for further steps, illustrating the utility of the ester as a stable and versatile starting point. [1]
| Evidence Dimension | Synthetic Process Efficiency |
| Target Compound Data | Ready for direct use in transesterification or as a stable precursor for hydrolysis/amide coupling. |
| Comparator Or Baseline | 2-(Pyridin-3-yl)thiazole-4-carboxylic acid requires a separate, dedicated esterification step to reach the same intermediate. |
| Quantified Difference | Eliminates at least one full synthetic step (esterification and workup). |
| Conditions | General multi-step organic synthesis. |
For process optimization and scale-up, procuring the ethyl ester directly saves time and resources compared to starting with the free carboxylic acid, making it the more cost-effective choice for many applications.
This compound is the right choice when developing inhibitors where structure-activity relationships indicate a preference for a hydrogen bond acceptor at the pyridin-3-yl position. As demonstrated in studies on CYP450 and LSD1 enzymes, this specific isomer can provide a multi-fold potency advantage over other pyridine isomers, making it a critical building block for maximizing on-target activity. [REFS-1, REFS-2]
Ideal for multi-step synthetic campaigns where process efficiency is a key consideration. By providing the carboxylate group in its protected ethyl ester form, this compound allows chemists to avoid a separate esterification step, saving time and reagents. It serves as a ready-to-use precursor for hydrolysis followed by amide coupling or for direct use in transesterification reactions.